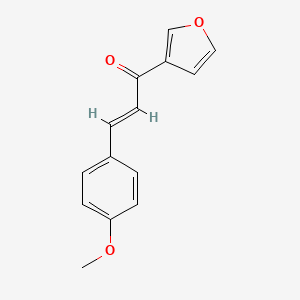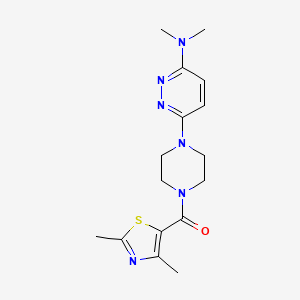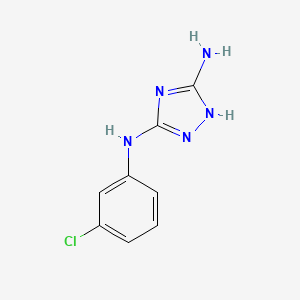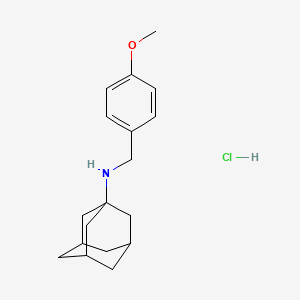![molecular formula C12H11ClN2OS B2803067 6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one CAS No. 898421-81-3](/img/structure/B2803067.png)
6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one” is a pyridopyrimidine derivative . Pyridopyrimidines are a class of compounds that have shown a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic properties .
Synthesis Analysis
The synthesis of pyridopyrimidines has been explored in various studies. For instance, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, a chlorophenyl group, a methylsulfanyl group, and a ketone functional group .Aplicaciones Científicas De Investigación
Polymorphism and Molecular Interactions
The compound exhibits polymorphism, with two forms crystallizing in space group P2(1)/c, showing different molecular arrangements and hydrogen bonding patterns. In one form, molecules are linked by single N-H...O hydrogen bonds into chains, augmented by aromatic π-π interactions. The other form shows chains of edge-fused rings generated by distinct N-H...O hydrogen bonds, demonstrating the compound's versatile interaction capabilities in solid states (Glidewell, Low, Marchal, & Quesada, 2003).
Antimicrobial Activity
This compound's derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. Some synthesized derivatives showed moderate activity at specific concentrations, highlighting the potential for developing new antimicrobial agents from this chemical scaffold (J.V.Guna & D.M.Purohit, 2012).
Chemical Synthesis and Reactions
The synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants have been explored. This research shows the compound's utility as a precursor for generating a range of pyrimidine derivatives, offering insights into the synthesis of novel heterocyclic compounds (D. Briel, T. Franz, & B. Dobner, 2002).
Structural Studies
Investigations into the compound's crystal structure reveal the absence of intramolecular stacking in the crystalline state, with a layered structure formed mainly due to intermolecular N-H...O hydrogen bonding and arene-arene interactions. These findings contribute to the understanding of molecular packing and interactions in solid-state chemistry (K. Avasthi, D. Rawat, S. Sarkhel, & P. Maulik, 2002).
Regioselective Synthesis
The regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones demonstrates the compound's versatility in chemical synthesis. This work outlines methods to obtain derivatives with various substituents, showcasing the compound's adaptability in generating diverse molecular entities for further biological and chemical studies (Josiane M. dos Santos et al., 2015).
Propiedades
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-6-14-12(16)15-11(8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOCBWVBSJIYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3R)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxolane-3-carboxylic acid](/img/no-structure.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802990.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2802994.png)




![(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B2802999.png)
![N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide](/img/structure/B2803002.png)
methanone](/img/structure/B2803006.png)